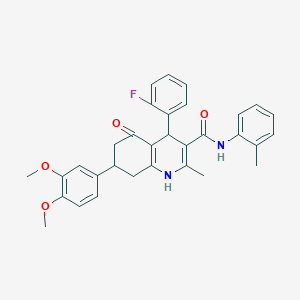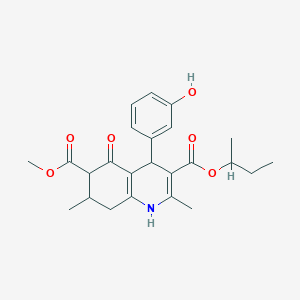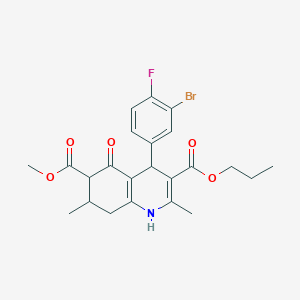
5,6,7-trimethoxy-4-(3-methoxy-2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone
Übersicht
Beschreibung
5,6,7-trimethoxy-4-(3-methoxy-2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone, also known as Tropisetron, is a selective serotonin 5-HT3 receptor antagonist. It was first synthesized in the 1980s and has since been used in scientific research for its pharmacological properties.
Wirkmechanismus
5,6,7-trimethoxy-4-(3-methoxy-2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone works by selectively blocking the serotonin 5-HT3 receptors in the brain and gastrointestinal tract. This results in a reduction in the release of serotonin, which is responsible for the symptoms of nausea and vomiting.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which may contribute to its antiemetic effects. It has also been shown to decrease the release of acetylcholine, which may contribute to its effects on the gastrointestinal tract.
Vorteile Und Einschränkungen Für Laborexperimente
5,6,7-trimethoxy-4-(3-methoxy-2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has several advantages for use in laboratory experiments. It is highly selective for the serotonin 5-HT3 receptor and has a low affinity for other receptors, which makes it useful for studying the specific effects of serotonin on various physiological processes. However, it also has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research involving 5,6,7-trimethoxy-4-(3-methoxy-2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone. One area of interest is its potential use in the treatment of depression and anxiety disorders, as serotonin has been implicated in the pathophysiology of these conditions. Another area of interest is its potential use in the treatment of chronic pain, as it has been shown to have analgesic effects in animal models. Additionally, further research is needed to better understand the mechanisms underlying its effects on dopamine and acetylcholine release.
Wissenschaftliche Forschungsanwendungen
5,6,7-trimethoxy-4-(3-methoxy-2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be effective in the treatment of various conditions, including chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and schizophrenia.
Eigenschaften
IUPAC Name |
5,6,7-trimethoxy-4-(3-methoxy-2-propoxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6/c1-6-10-29-20-13(8-7-9-16(20)25-2)14-11-18(24)23-15-12-17(26-3)21(27-4)22(28-5)19(14)15/h7-9,12,14H,6,10-11H2,1-5H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZKOFDFXMTJPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1OC)C2CC(=O)NC3=CC(=C(C(=C23)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(diethylamino)phenyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4262597.png)
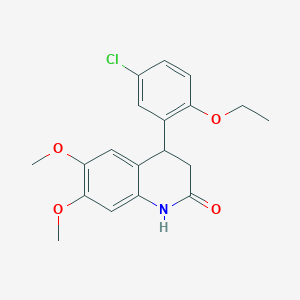
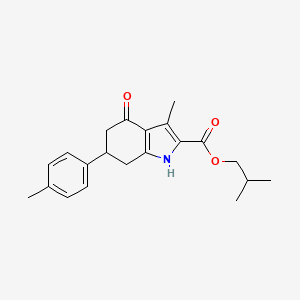

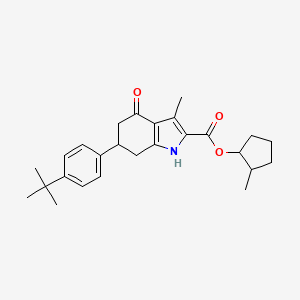


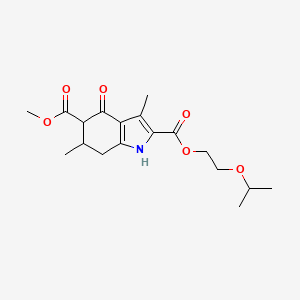
![6-bromo-4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4262674.png)
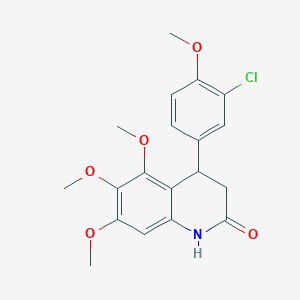
![9-[4-(diethylamino)phenyl]-6,7,8-trimethoxy-3,3-dimethyl-3,4,9,10-tetrahydro-1(2H)-acridinone](/img/structure/B4262686.png)
